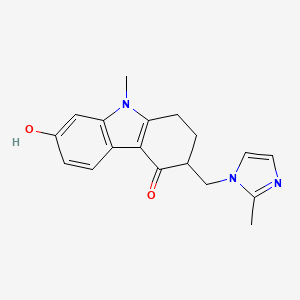
7-Hydroxyondansetron
Übersicht
Beschreibung
7-Hydroxyondansetron is a metabolite of ondansetron, a selective 5-hydroxytryptamine (3) (5-HT (3)) receptor antagonist . It is used in clinical practice as an antiemetic for cancer treatment-induced and anesthesia-related nausea and vomiting .
Synthesis Analysis
The synthesis of ondansetron, the parent compound of this compound, involves a continuous flow manner, followed by a two-step, one-pot batch process to give the API in an overall 65% isolated yield . The condensation of 1,3-cyclohexanedione with 1-methyl-1-phenylhydrazine and the Fisher indole synthesis of the resulted intermediate were achieved in a continuous flow manner .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H19N3O2 . The InChIKey is DTJUCZWBHDEFRB-UHFFFAOYSA-N .
Chemical Reactions Analysis
The primary mechanism of metabolism of ondansetron is oxidation. 8-hydroxy ondansetron represents the major metabolite (40%), followed by this compound (< 20%) and 6-hydroxyondansetron (<5%). Minor metabolism also occurs via N-demethylation to yield N-demethyl ondansetron .
Wissenschaftliche Forschungsanwendungen
Hydroxyl Radical Production and Environmental Applications : The study by Bejan et al. (2012) discusses the nature of hydroxyl radicals produced at boron-doped diamond and Ebonex® anodes, highlighting their role in the partial mineralization of substrates. This research provides a foundation for understanding the environmental applications of hydroxyl radicals, including water purification and the degradation of pollutants. These findings could suggest indirect implications for the research applications of hydroxyl compounds like 7-Hydroxyondansetron in environmental science and engineering Bejan, D., Guinea, E., & Bunce, N. (2012). On the nature of the hydroxyl radicals produced at boron-doped diamond and Ebonex® anodes. Electrochimica Acta, 69, 275-281.
Bio-monitoring and Human Exposure Studies : Another aspect of hydroxy compound research is reflected in the study by Pluym et al. (2020), which focuses on 7-Hydroxycitronellal (a compound similar in having a hydroxy functional group) and its use in cosmetics. The study develops a method for assessing human exposure through bio-monitoring, indicating the importance of analytical chemistry in evaluating the safety and exposure levels of hydroxy compounds in consumer products. This approach can be crucial for the safety assessments of pharmaceuticals and compounds like this compound Pluym, N., Petreanu, W., Weber, T., Scherer, G., Scherer, M., & Kolossa-Gehring, M. (2020). Biomonitoring data on young adults from the Environmental Specimen Bank suggest a decrease in the exposure to the fragrance chemical 7-hydroxycitronellal in Germany from 2000 to 2018. International Journal of Hygiene and Environmental Health, 227, 113508.
Wirkmechanismus
Target of Action
7-Hydroxyondansetron, a metabolite of ondansetron, is believed to target the serotonin 5-HT3 receptor . This receptor plays a crucial role in the initiation of the vomiting reflex, primarily located in the central nervous system and peripheral nervous system .
Mode of Action
As a selective antagonist of the serotonin receptor subtype, 5-HT3 , this compound blocks serotonin, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone . This interaction with its targets leads to the prevention of nausea and vomiting, particularly in scenarios such as cancer chemotherapy and postoperative recovery .
Biochemical Pathways
For instance, it impacts the phenylalanine metabolism, alanine, aspartate and glutamate metabolism, D-glutamine and D-glutamate metabolism, and steroid hormone biosynthesis pathways . These pathways could be perturbed as a result of this compound’s action, given its structural and functional similarity to ondansetron.
Pharmacokinetics
This compound is metabolized mainly in the liver into various metabolites via cytochrome P450 enzymes through CYP3A4 and CYP1A2, whereas CYP2D6 plays less of a role in metabolism . The clearance of ondansetron, and by extension this compound, decreases with age in both pediatric and adult subjects . Plasma clearance of ondansetron is significantly reduced in patients with hepatic impairment, leading to an increased area under the curve (AUC) and half-life in these patients compared to healthy controls .
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting associated with emetogenic cancer chemotherapy, radiotherapy, and postoperative recovery . By blocking the 5-HT3 receptors, it prevents the initiation of the vomiting reflex, thereby mitigating these symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of liver impairment can significantly reduce the clearance of the compound, leading to increased exposure . Additionally, age can also impact the pharmacokinetics of this compound, with clearance decreasing with age .
Biochemische Analyse
Biochemical Properties
7-Hydroxyondansetron plays a significant role in biochemical reactions as a metabolite of ondansetron. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is CYP1A2, which hydroxylates ondansetron . This interaction is crucial for the metabolism and clearance of ondansetron from the body. Additionally, this compound may interact with other cytochrome P450 enzymes, albeit to a lesser extent .
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with serotonin receptors, particularly the 5-HT3 receptor, similar to its parent compound ondansetron . This interaction can modulate neurotransmitter release and influence cellular signaling pathways involved in nausea and vomiting. Furthermore, this compound may impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a metabolite of ondansetron, it retains the ability to bind to the 5-HT3 receptor, thereby blocking serotonin’s action . This antagonistic effect on the receptor helps prevent nausea and vomiting. Additionally, this compound may inhibit or activate other enzymes involved in its metabolism, further influencing its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiemetic properties similar to ondansetron . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and alterations in liver enzyme levels . Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly with increasing doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The primary enzyme responsible for its formation is CYP1A2, which hydroxylates ondansetron . Other enzymes, such as CYP3A4 and CYP2D6, may also contribute to its metabolism to a lesser extent . The compound’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, impacting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound is primarily transported via passive diffusion and may interact with specific transporters involved in drug efflux and uptake . Its distribution within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall pharmacological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential .
Eigenschaften
IUPAC Name |
7-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)23)14-5-4-13(22)9-16(14)20(15)2/h4-5,7-9,12,22H,3,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJUCZWBHDEFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857825 | |
| Record name | 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126702-17-8 | |
| Record name | 1,2,3,9-Tetrahydro-7-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126702-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyondansetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126702178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA93J3KSIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is 7-Hydroxy Ondansetron produced and what is its significance in drug metabolism studies?
A1: 7-Hydroxy Ondansetron is a major metabolite of Ondansetron, a medication used to prevent nausea and vomiting. While not clinically used itself, 7-Hydroxy Ondansetron provides valuable insights into how Ondansetron is processed within the body.
Q2: Can you elaborate on the analytical methods employed in studying 7-Hydroxy Ondansetron and its implications for pharmacokinetic studies of Ondansetron?
A2: Researchers utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MSn) to identify and quantify 7-Hydroxy Ondansetron produced during microbial transformation experiments []. This highly sensitive and specific technique enables the separation and detection of different compounds within a complex mixture, allowing researchers to precisely measure the amount of 7-Hydroxy Ondansetron generated [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



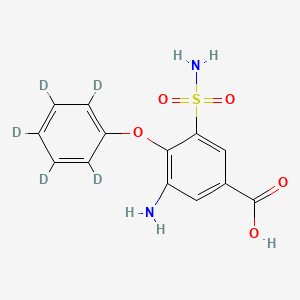
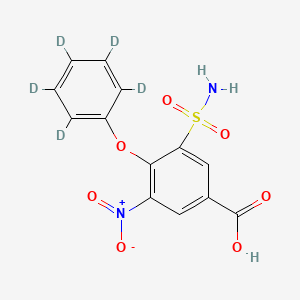

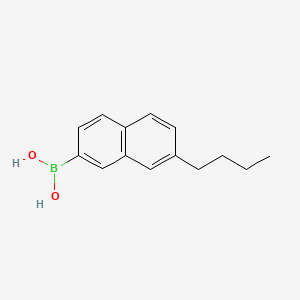

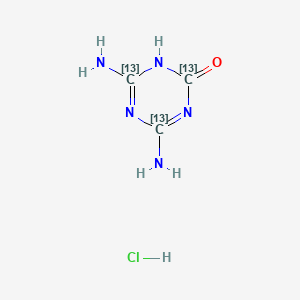
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)
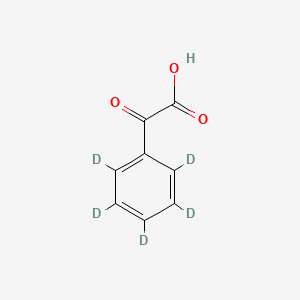
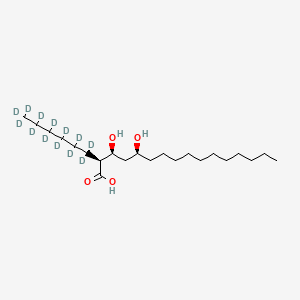
![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/no-structure.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)
